5-Tert-butyl-2-hydroxy-N,N-dimethylbenzamide
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Overview
Description
5-Tert-butyl-2-hydroxy-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 5-tert-butyl-2-hydroxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 5-tert-butyl-2-hydroxybenzoic acid is converted to an amide group by reacting it with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3)
Major Products Formed
Oxidation: 5-Tert-butyl-2-oxo-N,N-dimethylbenzamide
Reduction: 5-Tert-butyl-2-hydroxy-N,N-dimethylbenzylamine
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
5-Tert-butyl-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein binding.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-hydroxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the dimethylamino group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-2-hydroxybenzamide
- 5-Tert-butyl-2-hydroxy-N-methylbenzamide
- 5-Tert-butyl-2-hydroxy-N,N-diethylbenzamide
Uniqueness
5-Tert-butyl-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both a tert-butyl group and a dimethylamino group, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
5-tert-butyl-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)9-6-7-11(15)10(8-9)12(16)14(4)5/h6-8,15H,1-5H3 |
InChI Key |
CBJJVWCRUHESEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)N(C)C |
Origin of Product |
United States |
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